勒卡地平杂质 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

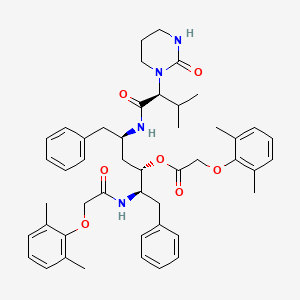

Lercanidipine Impurity B, also known as Ethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate , is an impurity of Lercanidipine, a dihydropyridine calcium channel blocker used for the management of hypertension .

Synthesis Analysis

The synthesis of Lercanidipine and its impurities has been achieved using High Performance Liquid Chromatography (HPLC) methods . The Lercanidipine and its impurities were resolved on an Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at a detector wavelength of 225 nm, with a flow rate of 1.0 ml/min and a column temperature of 300C .Molecular Structure Analysis

The molecular formula of Lercanidipine Impurity B is C35H37N3O6 . The molecular weight is 595.7 .Chemical Reactions Analysis

The chemical reactions involving Lercanidipine and its impurities have been studied using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The most appropriate conditions for rapid, sensitive, precise, and reproducible analysis were defined .科学研究应用

Application 1: Analytical Method Development and Validation

- Methods: The Lercanidipine and its impurities were resolved on an Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at detector wavelength 225 nm, with flow rate 1.0 ml/min and column temperature 30°C .

- Results: Good linearity was observed for Lercanidipine impurity over the concentration range of 50 – 250µg/ml, with the linear regression (Correlation coefficient R = 0.999) and proved to be robust. The LOD and LOQ of Lercanidipine were 50 ng/ml and 500ng/ml, respectively, for a 10 µL injection volume .

Application 2: LC Determination of Lercanidipine and Its Impurities

- Methods: The most appropriate mobile phase was found to be a 35:65 mixture of acetonitrile and an aqueous solution of 1.5% TEA, pH adjusted to 3.0 by addition of orthophosphoric acid, at a flow rate 1.0 mL min −1. Separations were performed on a 20 × 4.6 mm, 3.5-μm particle size, C 18 column, at 20 °C, with UV detection at 240 nm .

- Results: The lercanidipine hydrochloride content was 100.6% (RSD 0.34%) and the levels of the impurities met stipulated requirements well, i.e. impurity 1, 0.018% (RSD 3.8%), impurity 3, 0.17% (RSD 0.2%), and impurity B below the LOD .

Application 3: Quality Control in Commercial Production

- Summary: Lercanidipine Impurity B is used in the quality control (QC) application during the commercial production of Lercanidipine .

- Methods: The impurity levels in the drug are monitored using analytical techniques such as HPLC. The presence of impurities, including Impurity B, can affect the safety and efficacy of the drug, so they must be kept within acceptable limits .

- Results: The levels of impurities are reported as a percentage of the active pharmaceutical ingredient (API). If the levels exceed the stipulated requirements, the batch may be rejected .

Application 4: Method Development for Impurity Analysis

- Summary: This application involves the development of methods for the analysis of Lercanidipine and its impurities, including Impurity B .

- Methods: Various chromatographic methods, such as liquid chromatography (LC), are used to separate and quantify the impurities. The choice of method depends on the nature of the impurities and the requirements of the analysis .

- Results: The results of the analysis provide information about the quantity of each impurity in the sample. This information is crucial for ensuring the quality of the drug .

Application 5: Reference Standard in Pharmaceutical Research

- Summary: Lercanidipine Impurity B is used as a reference standard in pharmaceutical research . Reference standards are high-quality, pure samples used as benchmarks in drug testing .

- Results: The use of reference standards ensures the accuracy and reliability of experimental results .

Application 6: Regulatory Compliance

- Summary: Lercanidipine Impurity B is important in regulatory compliance . Drug manufacturers must demonstrate that their products meet certain quality standards, including limits on impurity levels .

- Methods: Regulatory bodies require detailed testing and documentation of impurity levels. This often involves analytical techniques such as liquid chromatography .

- Results: Compliance with regulatory standards ensures the safety and efficacy of pharmaceutical products .

未来方向

The future directions for the study of Lercanidipine and its impurities could involve further optimization of the liquid chromatographic method for separation of Lercanidipine and its impurities . Additionally, more research could be conducted to understand the impact of Lercanidipine Impurity B on the efficacy and safety of Lercanidipine.

属性

IUPAC Name |

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPFRTCYDMQXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lercanidipine Impurity B | |

CAS RN |

1119226-97-9 |

Source

|

| Record name | 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

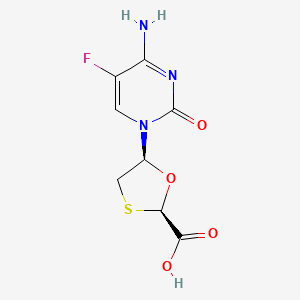

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)